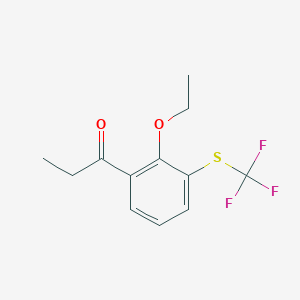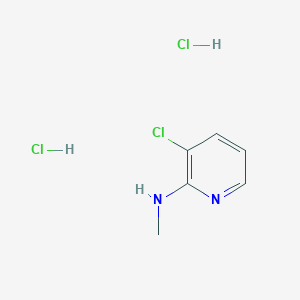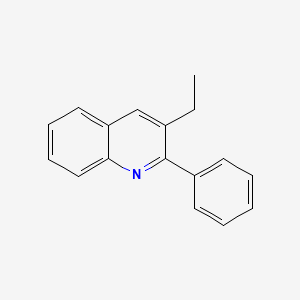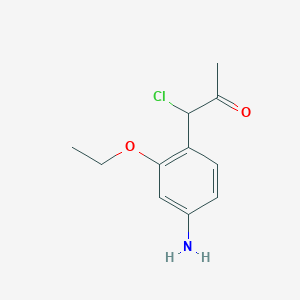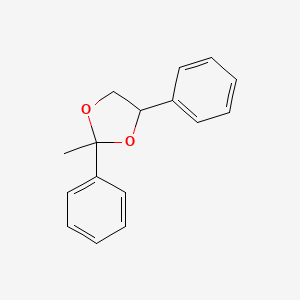![molecular formula C16H15BrN2O2 B14066819 4-(2-Bromo-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B14066819.png)
4-(2-Bromo-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties . This particular compound features a bromine atom and a methoxy group on the phenyl ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromophenol and 4-methoxybenzoyl chloride.
Acylation: The 2-amino-5-bromophenol undergoes acylation with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the benzodiazepine core structure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for efficient and scalable production. Continuous flow synthesis involves the use of microreactors and automated systems to carry out the reactions in a controlled manner, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-(2-Hydroxy-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one.
Reduction: Formation of 4-(2-Hydroxy-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one.
Substitution: Formation of various substituted benzodiazepines depending on the nucleophile used.
Scientific Research Applications
4-(2-Bromo-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter receptors and ion channels.
Medicine: Investigated for its potential anxiolytic, hypnotic, and anticonvulsant properties.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the sedative, anxiolytic, and anticonvulsant effects commonly associated with benzodiazepines .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and hypnotic properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Oxazepam: A benzodiazepine with anxiolytic and sedative properties.
Uniqueness
4-(2-Bromo-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one is unique due to the presence of the bromine atom and methoxy group on the phenyl ring, which may confer distinct pharmacological properties compared to other benzodiazepines .
Properties
Molecular Formula |
C16H15BrN2O2 |
|---|---|
Molecular Weight |
347.21 g/mol |
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C16H15BrN2O2/c1-21-10-6-7-12(17)11(8-10)15-9-16(20)19-14-5-3-2-4-13(14)18-15/h2-8,15,18H,9H2,1H3,(H,19,20) |
InChI Key |
CHMBFAQNSGLETL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2CC(=O)NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4-Butoxyphenyl)methylideneamino]urea](/img/structure/B14066740.png)
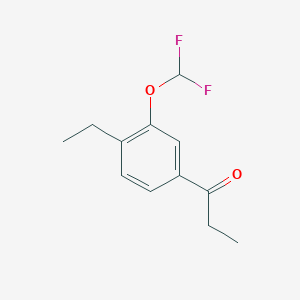
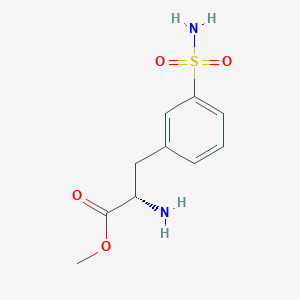

![(E)-3-(6-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14066762.png)
![3,5-dibromo-10-(2-ethylhexyl)-4,7-dithia-10-azatricyclo[6.3.0.02,6]undeca-1(8),2,5-triene-9,11-dione](/img/structure/B14066772.png)
